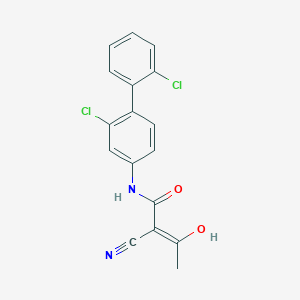

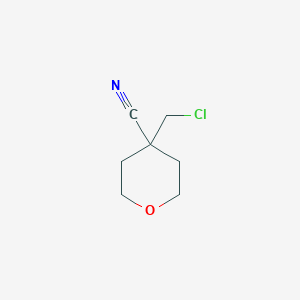

![molecular formula C23H26N2O3S B2815764 N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 1207005-56-8](/img/structure/B2815764.png)

N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide” is a derivative of quinazolin-4(3H)-one . Quinazolinones are a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds, showing a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide with hydrazine hydrate in ethanol. The mixture is refluxed for 10 hours on a water bath. The resulting solution is then cooled, filtered, dried, and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of this compound can be characterized by FT-IR, 1H-NMR, and mass spectroscopy . The 1H NMR spectra reveal some characteristic peaks. Quinazolinone C-2 methyl protons show singlet peaks at 2.51 ppm, aromatic protons peaks are found at 7.52–8.47 ppm, while –NH- protons are found at 12.24 and 12.15 ppm .Applications De Recherche Scientifique

Pharmacological Importance of Quinazolinone Derivatives

Quinazolinone derivatives are known for their broad pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial properties. Research has focused on synthesizing various quinazolinone derivatives, such as 6-bromoquinazolinones, and evaluating their pharmacological effects. These studies suggest that quinazolinone compounds exhibit significant pharmacological activities, highlighting their potential in developing new therapeutic agents (Ch. Rajveer et al., 2010; Ch. Rajveer et al., 2010).

Anti-inflammatory and Analgesic Activities

Some quinazolinone derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds, including azetidinonyl and thiazolidinonyl quinazolinones, showed promising results in inhibiting inflammation and pain, with some exhibiting potency comparable to standard drugs like phenylbutazone (S. K. Bhati, 2013; N. Gopa et al., 2001).

Antibacterial Activity

The antibacterial activity of quinazolinone derivatives has been explored, with some compounds demonstrating effectiveness against a variety of bacterial strains. This suggests the potential of quinazolinone derivatives in addressing bacterial infections, further emphasizing the versatility of these compounds in medicinal chemistry (I. Singh et al., 2010).

Potential in Osteoarthritis Treatment

A novel chemical compound targeting matrix metalloprotease-13, a key enzyme involved in osteoarthritis progression, showed potential in an in vitro study. Although the specific compound mentioned differs from the initial query, this research underlines the significance of quinazolinone derivatives in developing treatments for degenerative diseases (J. Inagaki et al., 2022).

Orientations Futures

Quinazolinones, including this compound, have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound in more detail, as well as optimizing its synthesis process.

Propriétés

IUPAC Name |

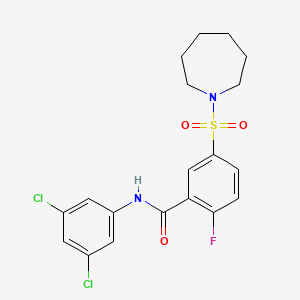

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-3-8-18-11-13-19(14-12-18)25-17-22(23(26)24-15-6-7-16-24)29(27,28)21-10-5-4-9-20(21)25/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDADGGPRKJQJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

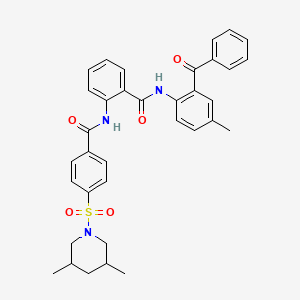

![N-(2,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2815681.png)

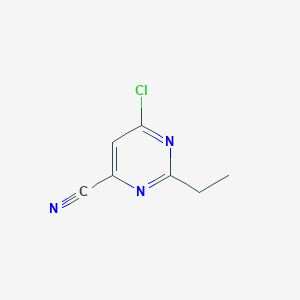

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)

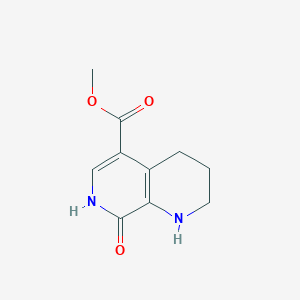

![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)

![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)